REACTION_CXSMILES
|
[CH2:1]([P:3]([CH2:10][CH2:11][CH2:12][NH2:13])(=[O:9])[O:4]CCCC)[CH3:2].O>C(O)CCC.O>[CH2:1]([P:3]([CH2:10][CH2:11][CH2:12][NH2:13])(=[O:4])[OH:9])[CH3:2] |f:2.3|
|
Name
|
butyl ethyl(3-aminopropyl)phosphinate
|
Quantity
|
414 g
|
Type
|
reactant
|
Smiles
|
C(C)P(OCCCC)(=O)CCCN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
butanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, high-performance stirrer
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Type
|
CUSTOM
|
Details
|
The solid residue is recrystallized from acetone
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)P(O)(=O)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 296 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |